N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes.
Mechanism of Action
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 acts as a competitive antagonist at the dopamine D1 receptor, blocking the binding of dopamine to the receptor and thereby inhibiting its downstream signaling pathways. This leads to a reduction in the activity of dopamine neurons and a decrease in the release of dopamine in the brain.
Biochemical and Physiological Effects
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine-mediated behaviors, the modulation of synaptic plasticity, and the regulation of gene expression. It has also been shown to have effects on other neurotransmitter systems, including the serotonin and glutamate systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for the specific targeting of this receptor in experiments. However, one limitation is that it can also bind to other receptors at higher concentrations, which can lead to off-target effects.
Future Directions
There are several future directions for research involving N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390. One area of interest is the role of dopamine in addiction and the potential use of N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 in the treatment of addiction. Another area of interest is the role of dopamine in neurodegenerative diseases such as Parkinson's disease, and the potential use of N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 in the development of new treatments for these conditions. Finally, there is also interest in the development of new compounds that are more selective for the dopamine D1 receptor than N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390.
Synthesis Methods
The synthesis of N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexanone. This is then reduced to 2-amino-1-cyclohexanecarboxylic acid, which is subsequently reacted with 2-bromo-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone to form the final product, N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390.
Scientific Research Applications
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the role of dopamine in addiction, schizophrenia, and Parkinson's disease, among others.
properties
IUPAC Name |
N-[2-(3,4-dihydroisoquinolin-1-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(17-9-2-1-3-10-17)24-20-13-7-6-12-19(20)21-18-11-5-4-8-16(18)14-15-23-21/h4-8,11-13,17H,1-3,9-10,14-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSAOQCCBMZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.